molecular formula C7H7NO3 B3351640 1,3-Dioxolo[4,5-b]pyridine-2-methanol CAS No. 383901-11-9

1,3-Dioxolo[4,5-b]pyridine-2-methanol

Cat. No.: B3351640
CAS No.: 383901-11-9
M. Wt: 153.14 g/mol
InChI Key: DVPJYVRNVHEMCD-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-b]pyridine-2-methanol is a chemical compound with the molecular formula C7H7NO3. It is a heterocyclic compound that features a dioxolo ring fused to a pyridine ring, with a methanol group attached.

Preparation Methods

The synthesis of 1,3-Dioxolo[4,5-b]pyridine-2-methanol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dioxolane with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

Chemical Reactions Analysis

1,3-Dioxolo[4,5-b]pyridine-2-methanol undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dioxolo[4,5-b]pyridine-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-b]pyridine-2-methanol involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. The compound’s structure allows it to bind to these receptors, enhancing their inhibitory effects and reducing neuronal excitability .

Comparison with Similar Compounds

1,3-Dioxolo[4,5-b]pyridine-2-methanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-10-5-2-1-3-8-7(5)11-6/h1-3,6,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPJYVRNVHEMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621619
Record name (2H-[1,3]Dioxolo[4,5-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383901-11-9
Record name (2H-[1,3]Dioxolo[4,5-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction under a nitrogen atmosphere. A solution of intermediate (4) (0.042 mol) in THF (48 ml) was added dropwise to LiAlH4 (1 Min THF) (0.0466 mol) and cooled with an ice-water bath. The resulting reaction mixture was stirred for one hour at room temperature. The reaction mixture was treated carefully with a 10% NH4Cl solution and it was diluted with water and ethyl acetate. The reaction mixture was filtered over Celite and the filtrate was extracted. The separated organic layer was dried, filtered and the solvent was evaporated. The residue was washed with DCM, filtered off and dried, yielding 2.78 g of (±)-1,3-dioxolo[4,5-b]pyridine-2-methanol (intermediate 5).
Name
intermediate ( 4 )
Quantity
0.042 mol
Type
reactant
Reaction Step One
Quantity
0.0466 mol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 2
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 3
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 4
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 5
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 6
1,3-Dioxolo[4,5-b]pyridine-2-methanol

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